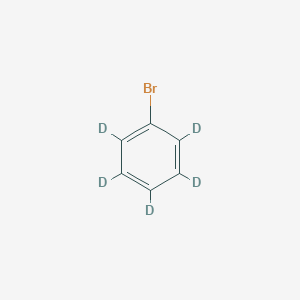

Bromobenzene-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961874 | |

| Record name | 1-Bromo(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-57-5 | |

| Record name | Bromobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromobenzene-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of Bromobenzene-d5 (C₆D₅Br), a deuterated analogue of bromobenzene. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who utilize isotopically labeled compounds.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] The substitution of protium (¹H) with deuterium (²H) atoms imparts unique properties to the molecule, making it an invaluable tool in a variety of scientific applications.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆D₅Br | [2][3][4] |

| Molecular Weight | 162.04 g/mol | [2][3][4][5][6] |

| CAS Number | 4165-57-5 | [2][3][4][6] |

| Appearance | Clear, colorless liquid | [1][7] |

| Density | 1.539 g/mL at 25 °C | [3][8] |

| Boiling Point | 156 °C | [9] |

| 53 °C at 23 mmHg | [1][3][10] | |

| Melting Point | -31 °C | [8][9] |

| Refractive Index (n20/D) | 1.5585 | [3] |

| Flash Point | 51 °C (closed cup) | [1][3] |

| Solubility | Insoluble in water | [10] |

| Isotopic Purity | ≥99.5 atom % D | [3][10] |

Chemical Identity

| Identifier | Value | Reference |

| SMILES String | [2H]c1c([2H])c([2H])c(Br)c([2H])c1[2H] | [3] |

| InChI | 1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | [3] |

| InChI Key | QARVLSVVCXYDNA-RALIUCGRSA-N | [3] |

| EC Number | 224-013-8 | [1][3][4] |

| MDL Number | MFCD00000056 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research. Two common synthetic routes are outlined below.

Synthesis via Bromination of Benzene-d6

This method involves the direct electrophilic aromatic substitution of benzene-d6 with bromine, typically in the presence of a Lewis acid catalyst such as iron filings.[11][12]

Materials:

-

Benzene-d6 (C₆D₆)

-

Liquid Bromine (Br₂)

-

Iron shavings

Procedure:

-

To a three-neck flask containing 40.42 g (0.48 mol) of benzene-d6 and 1.20 g (0.0214 mol) of iron shavings, add 64.88 g (0.81 mol) of liquid bromine dropwise.[11]

-

Heat the mixture to maintain a faint boil for approximately 4 hours.[11]

-

After cooling to room temperature, quench the reaction by adding water.[11]

-

Filter the mixture to remove the iron shavings and wash them with an organic solvent (e.g., ether).[11]

-

Separate the organic layer, wash it with an aqueous solution of sodium hydroxide and then with water, and dry it over a suitable drying agent (e.g., calcium chloride).

-

Purify the crude product by distillation to obtain this compound.

Synthesis via H/D Exchange Reaction

This protocol describes a method for the deuteration of bromobenzene using deuterium water in the presence of a platinum-on-carbon catalyst.[2]

Materials:

-

Bromobenzene (C₆H₅Br)

-

Deuterium water (D₂O)

-

10% Platinum on carbon (Pt/C)

-

Isopropanol

-

Cyclohexane

Procedure:

-

In a 50 mL three-necked flask equipped with a condenser, thermometer, and electromagnetic stirring, add 0.25 mmol (39.252 mg) of bromobenzene, 5 mL of deuterium water, 24.38 mg of 10% platinum on carbon, 0.1 mL of isopropanol, and 0.9 mL of cyclohexane solution.[2]

-

Replace the air in the reaction system with argon gas.[2]

-

Raise the temperature to 90 °C and maintain it for 24 hours.[2]

-

Cool the reaction to room temperature and remove the platinum-on-carbon catalyst by filtration.[2]

-

Add 10 mL of dichloromethane to the filtrate and separate the organic layer.[2]

-

Remove the solvent from the organic layer by rotary evaporation at 38 °C to obtain the this compound product.[2]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of proton signals that would otherwise interfere with the analysis of non-deuterated analytes, this compound is utilized as a solvent in NMR spectroscopy.[8][12][13][14] Its non-polar nature makes it suitable for dissolving a wide range of organic compounds.

Mass Spectrometry

In mass spectrometry, this compound serves as a stable isotope-labeled internal standard.[12][15] The known mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification.[12]

Organic Synthesis and Mechanistic Studies

This compound is a valuable starting material in organic synthesis for introducing a deuterated phenyl group into a target molecule.[16][17] The deuterium labeling also enables researchers to study reaction mechanisms and kinetic isotope effects, providing insights into the transition states of chemical reactions.[12][16]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, deuterated compounds like this compound are used to synthesize deuterated drug candidates.[8][16] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to an increased half-life, reduced formation of toxic metabolites, and improved overall safety and efficacy.[8]

Electronics and Materials Science

An emerging application of this compound is in the electronics industry, particularly in the manufacturing of Organic Light-Emitting Diodes (OLEDs).[8][12][14] Deuterated organic materials can exhibit enhanced stability and efficiency, leading to longer-lasting and higher-quality electronic devices.[8][12]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the bromination of benzene-d6.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 溴苯d5 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bromobenzene-dâ (D, 99.5%)- Cambridge Isotope Laboratories, DLM-9595-5 [isotope.com]

- 5. Bromo(2H5)benzene | C6H5Br | CID 2723968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 4165-57-5 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Deuterated Bromobenzene (this compound) and its applications - Mesbah Energy [irisotope.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. This compound | 4165-57-5 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. exsyncorp.com [exsyncorp.com]

- 13. armar-europa.de [armar-europa.de]

- 14. This compound | ZEOTOPE [zeotope.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. clearsynthdeutero.com [clearsynthdeutero.com]

- 17. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]

Bromobenzene-d5 (CAS 4165-57-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, synthesis, and multifaceted applications of Bromobenzene-d5 in scientific research and pharmaceutical development.

This compound, the deuterated analog of bromobenzene with the CAS number 4165-57-5, serves as a pivotal tool in modern chemical and pharmaceutical research. Its unique isotopic composition, where five hydrogen atoms on the benzene ring are replaced with deuterium, imparts specific physicochemical properties that are leveraged in a variety of sophisticated applications. This technical guide provides a thorough overview of this compound, including its chemical and physical data, detailed experimental protocols for its use, and an examination of its role in elucidating metabolic pathways.

Core Chemical and Physical Properties

The essential properties of this compound are summarized in the table below, offering a convenient reference for laboratory use.

| Property | Value |

| CAS Number | 4165-57-5 |

| Molecular Formula | C₆D₅Br |

| Molecular Weight | 162.04 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 1.539 g/mL at 25 °C[2] |

| Boiling Point | 53 °C at 23 mmHg[3] |

| Flash Point | 51 °C (closed cup)[2] |

| Refractive Index | n20/D 1.5585[2] |

| Isotopic Purity | Typically ≥99 atom % D[2] |

| Solubility | Insoluble in water; soluble in most organic solvents. |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic aromatic substitution of benzene-d6 with bromine, typically in the presence of a Lewis acid catalyst such as iron(III) bromide.[1]

Experimental Protocol: Synthesis via Electrophilic Bromination

Materials:

-

Benzene-d6 (99.6 atom % D)

-

Bromine

-

Iron(III) bromide (FeBr₃)

-

Anhydrous diethyl ether

-

5% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add benzene-d6 (0.1 mol) and a catalytic amount of iron(III) bromide (0.005 mol).

-

Cool the flask in an ice bath.

-

Slowly add bromine (0.11 mol) from the dropping funnel to the stirred reaction mixture over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quench the reaction by carefully adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium thiosulfate solution (to remove excess bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by fractional distillation to obtain pure this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in various scientific domains, including analytical chemistry, organic synthesis, and drug metabolism and pharmacokinetics (DMPK) studies.

Internal Standard in Analytical Chemistry

Due to its chemical similarity to a range of aromatic analytes and its distinct mass spectrometric signature, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The mass shift of +5 amu relative to its non-deuterated counterpart allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

This protocol is adapted from ASTM D5769 for the analysis of aromatic compounds in a complex matrix.[4]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantitation Ions:

-

Analyte-specific ions

-

This compound: m/z 162, 82

-

-

Procedure:

-

Standard Preparation: Prepare a series of calibration standards containing the aromatic analytes of interest at known concentrations. Spike each standard with a fixed concentration of this compound (e.g., 10 µg/mL).

-

Sample Preparation: To a known volume or weight of the sample, add the same fixed concentration of this compound internal standard solution.

-

GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Quantification: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. Determine the concentration of the analytes in the samples using this calibration curve.

Synthesis of Deuterated Drug Candidates

This compound serves as a valuable starting material for the synthesis of deuterated drug candidates. The introduction of deuterium at specific positions in a drug molecule can alter its metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect.

This protocol outlines a plausible synthetic route to a deuterated analog of tamoxifen, a selective estrogen receptor modulator, using this compound to introduce a deuterated phenyl ring.

Logical Workflow for Synthesis

A conceptual synthetic workflow for a deuterated tamoxifen analog.

Procedure:

-

Grignard Reagent Formation: React this compound with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, phenyl-d5-magnesium bromide.

-

Grignard Addition: Add the prepared Grignard reagent to a solution of 4-(benzyloxy)propiophenone in THF at 0 °C. The reaction mixture is then warmed to room temperature and stirred overnight.

-

Work-up and Dehydration: Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. The crude alcohol is then dehydrated using a strong acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene to yield the deuterated tamoxifen precursor.

-

Deprotection: Remove the benzyl protecting group from the phenol by treating with a suitable reagent such as hydrogen bromide to yield deuterated 4-hydroxytamoxifen.

-

Alkylation: Alkylate the resulting phenol with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to afford the final deuterated tamoxifen analog.

Elucidating Metabolic Pathways

Deuterium-labeled compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. By using a deuterated version of a drug, researchers can trace its metabolic fate, identify metabolites, and quantify their formation. The kinetic isotope effect can also be used to probe the mechanism of metabolic reactions.

This protocol describes a general method for assessing the metabolic stability of a drug candidate using human liver microsomes, comparing the metabolism of the non-deuterated parent drug with its deuterated analog (synthesized, for instance, using this compound).

Materials:

-

Parent drug and its deuterated analog

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation: In a microcentrifuge tube, pre-incubate the parent drug or its deuterated analog (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent drug and its deuterated analog at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. Compare the half-lives of the parent drug and its deuterated analog to assess the impact of deuteration on metabolic stability.

Metabolic Pathway of Tamoxifen

The biotransformation of tamoxifen is complex, leading to several active metabolites. The use of a deuterated tamoxifen analog can help in studying this pathway by altering the rate of specific metabolic reactions.

Simplified metabolic pathway of tamoxifen showing key enzymes and metabolites.

The deuteration of one of the phenyl rings in tamoxifen, which can be achieved through synthesis starting from this compound, would not be expected to significantly alter the primary metabolic routes shown above as they occur at other parts of the molecule. However, if deuteration were strategically placed at a site of metabolism, it would slow down the rate of that specific transformation, providing a powerful tool to study the relative contributions of different metabolic pathways to the overall clearance and activation of the drug.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals. Its utility as an internal standard ensures analytical accuracy, while its role as a synthetic building block enables the creation of novel deuterated compounds with potentially enhanced pharmacokinetic profiles. Furthermore, its application in metabolic studies provides invaluable insights into the biotransformation of xenobiotics. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this compound in advancing scientific discovery and pharmaceutical innovation.

References

Bromobenzene-d5 molecular weight and formula

An In-depth Technical Guide to Bromobenzene-d5

For researchers, scientists, and drug development professionals, deuterated compounds are invaluable tools. This compound, the deuterated analogue of bromobenzene, offers unique properties that make it a critical component in various scientific applications, from organic synthesis to advanced materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications.

Core Properties and Data

This compound, also known as Pentadeuterobromobenzene, is a stable, isotopically-labeled compound where the five hydrogen atoms on the benzene ring are replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it distinguishable in mass spectrometry and inert in ¹H-NMR spectroscopy, which are key features for its applications.[1][2]

Physicochemical Data

The essential quantitative data for this compound are summarized below. These properties are critical for its use in experimental design and implementation.

| Property | Value | Citations |

| Molecular Formula | C₆D₅Br | [2][3] |

| Molecular Weight | 162.04 g/mol | [3][4][5][6] |

| CAS Number | 4165-57-5 | [2][3][4] |

| Appearance | Clear, colorless liquid | [4][7] |

| Density | 1.539 g/mL at 25 °C | [7][8] |

| Boiling Point | 156 °C (at 760 mmHg); 53 °C (at 23 mmHg) | [6][7][9] |

| Melting Point | -31 °C | [9][10] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [8] |

| Refractive Index | n20/D 1.5585 | [6][7][8] |

| Isotopic Purity | ≥99.5 atom % D | [4][7][8] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [2][6] |

Key Applications in Research and Development

The unique characteristics of this compound make it a versatile tool in several high-tech and research fields.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the absence of protons on the aromatic ring, this compound is an ideal non-interfering solvent for ¹H-NMR studies, particularly for non-polar or high-temperature systems.[1][2][10]

-

Organic Synthesis : It serves as a crucial starting material for introducing deuterated phenyl groups into molecules.[11] This is particularly valuable in pharmaceutical research for synthesizing deuterated Active Pharmaceutical Ingredients (APIs). Deuteration can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties, increasing its half-life, and reducing toxic metabolites.[10] It has been explored in the context of treatments for diseases like schizophrenia and Alzheimer's.[10]

-

Mass Spectrometry : As a stable isotope-labeled compound, it is an excellent internal standard for quantitative mass spectrometry analysis, enhancing the accuracy and precision of measurements.[1]

-

Electronics and Materials Science : this compound is a critical raw material in the electronics industry, especially in the manufacturing of Organic Light-Emitting Diodes (OLEDs).[12] Its use can improve the efficiency and durability of blue pigments in OLED displays, a common challenge in the field.[1][12]

Experimental Protocols

The synthesis of this compound is a key procedure for laboratories requiring this deuterated reagent. Below are detailed methodologies for its preparation.

Synthesis via Hydrogen-Deuterium Exchange

One common method involves a platinum-catalyzed hydrogen-deuterium exchange reaction between bromobenzene and deuterium oxide.

Materials:

-

Bromobenzene (0.25 mmol, 39.25 mg)

-

Deuterium oxide (D₂O, 5 mL)

-

10% Platinum on carbon (Pt/C, 24.38 mg)

-

Isopropanol (0.1 mL)

-

Cyclohexane (0.9 mL)

-

Dichloromethane (10 mL)

-

Argon gas

Procedure:

-

Combine bromobenzene, deuterium oxide, 10% platinum on carbon, isopropanol, and cyclohexane in a 50 mL three-necked flask equipped with a condenser, thermometer, and electromagnetic stirrer.[13]

-

Purge the reaction system with argon gas to remove air.[13]

-

Heat the mixture to 90°C and maintain this temperature for 24 hours with continuous stirring.[13]

-

After 24 hours, cool the reaction to room temperature.[13]

-

Remove the platinum on carbon catalyst by filtration.[13]

-

Transfer the resulting mixture of deuterium water and crude product to a separatory funnel and add 10 mL of dichloromethane for extraction.[13]

-

Separate the organic layer (bottom layer).[13]

-

Remove the dichloromethane from the organic layer via rotary evaporation at 38°C to yield the final product, this compound.[13]

Synthesis via Electrophilic Aromatic Substitution

An alternative method involves the direct bromination of deuterated benzene.

Materials:

-

Benzene-d6

-

Bromine (Br₂)

-

Lewis acid catalyst (e.g., Iron(III) bromide, FeBr₃)

Procedure:

-

React benzene-d6 with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[1]

-

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a bromine atom replaces one of the deuterium atoms on the benzene-d6 ring.[1]

Logical Workflow and Diagrams

To visualize the synthesis process, the following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Workflow for this compound synthesis.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS 4165-57-5 | LGC Standards [lgcstandards.com]

- 6. This compound | 4165-57-5 [chemicalbook.com]

- 7. Manufacturer - Quality Pentadeuterobromobenzene,4165-57-5,this compound| UIV Chem [riyngroup.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. Deuterated Bromobenzene (this compound) and its applications - Mesbah Energy [irisotope.com]

- 11. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]

- 12. This compound | ZEOTOPE [zeotope.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis and Purification of Bromobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Bromobenzene-d5 (C₆D₅Br), a crucial deuterated compound in organic synthesis, pharmaceutical research, and the development of electronic materials.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Introduction

This compound is a stable isotope-labeled version of bromobenzene where all five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in various scientific fields. It serves as a starting material for introducing deuterated phenyl groups into molecules, aiding in mechanistic studies, and is used in the manufacturing of deuterated active pharmaceutical ingredients (APIs).[2][3] Furthermore, its applications extend to the electronics industry, particularly in the production of Organic Light-Emitting Diodes (OLEDs), and as a solvent or reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis Methodologies

Two primary strategies are predominantly employed for the synthesis of this compound: the direct bromination of deuterated benzene and the catalytic hydrogen-deuterium exchange on non-deuterated bromobenzene.

Electrophilic Aromatic Substitution of Benzene-d6

The most common and direct synthesis route involves the electrophilic aromatic substitution of benzene-d6 with bromine, typically catalyzed by a Lewis acid such as iron(III) bromide or iron filings.[1][4] This reaction proceeds by replacing one deuterium atom on the perdeuterated benzene ring with a bromine atom.[1]

Caption: Electrophilic Aromatic Substitution Pathway for this compound Synthesis.

Experimental Protocol:

A detailed experimental protocol for this method is provided by The Royal Society of Chemistry.[4] In a three-neck flask, liquid bromine (64.88 g, 0.81 mol) is added dropwise to a mixture of benzene-d6 (40.42 g, 0.48 mol) and iron shavings (1.20 g, 0.0214 mol).[4] The mixture is then heated to maintain a faint boil for approximately 4 hours. After cooling to room temperature, the reaction is quenched with water.[4]

| Parameter | Value | Reference |

| Reactants | ||

| Benzene-d6 | 40.42 g (0.48 mol) | [4] |

| Bromine | 64.88 g (0.81 mol) | [4] |

| Catalyst (Iron Shavings) | 1.20 g (0.0214 mol) | [4] |

| Reaction Conditions | ||

| Temperature | Faint boiling | [4] |

| Reaction Time | ~4 hours | [4] |

| Product Yield | ||

| Yield | 57.7% | [4] |

| Deuterium Content | >99% | [4] |

Platinum-Catalyzed H-D Exchange

An alternative approach involves the direct hydrogen-deuterium exchange on non-deuterated bromobenzene using deuterium water (D₂O) as the deuterium source. This reaction is facilitated by a heterogeneous catalyst, such as platinum on carbon (Pt/C).[5][6]

Caption: Platinum-Catalyzed Hydrogen-Deuterium Exchange for this compound Synthesis.

Experimental Protocol:

A specific protocol for this method is available.[5][6] In a 50 mL three-necked flask, bromobenzene (0.25 mmol, 39.252 mg), deuterium water (5 mL), 10% platinum on carbon (24.38 mg), isopropanol (0.1 mL), and a cyclohexane solution (0.9 mL) are combined.[5][6] The system is purged with an inert gas, such as argon, and then heated to 90°C for 24 hours. After cooling, the catalyst is removed by filtration.[5][6]

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 0.25 mmol (39.252 mg) | [5][6] |

| Deuterium Water | 5 mL | [5][6] |

| 10% Platinum on Carbon | 24.38 mg | [5][6] |

| Isopropanol | 0.1 mL | [5][6] |

| Cyclohexane Solution | 0.9 mL | [5][6] |

| Reaction Conditions | ||

| Temperature | 90°C | [5][6] |

| Reaction Time | 24 hours | [5][6] |

| Product Yield | ||

| Yield | 86% | [5] |

Purification Methodologies

Proper purification is critical to achieving high chemical and isotopic purity of this compound.[7] A multi-step approach is typically employed to remove unreacted starting materials, the catalyst, and byproducts such as polybrominated species.

Caption: General Purification Workflow for this compound.

Detailed Purification Steps:

-

Filtration: Following the reaction, solid catalysts like iron shavings or platinum on carbon are removed by filtration.[4][5]

-

Aqueous Washing: The crude product is transferred to a separatory funnel and washed sequentially with water, a sodium hydroxide solution to neutralize any acidic byproducts like HBr or DBr, and finally with water again to remove any remaining base.[4][8]

-

Organic Extraction: If the reaction is performed in a multiphasic system, the product is extracted into an organic solvent like dichloromethane. The organic layer is then separated from the aqueous layer.[5]

-

Drying: The collected organic phase is dried using a suitable drying agent, such as anhydrous calcium chloride, to remove residual water.[8]

-

Distillation: The dried organic phase is subjected to distillation to separate the this compound from lower-boiling impurities (like unreacted benzene-d6) and higher-boiling byproducts (such as p-dibromobenzene-d4).[4][9] A preliminary distillation can be performed to collect a broad fraction (e.g., 150-170°C).[4]

-

Fractional Distillation (Redistillation): For achieving high purity, a subsequent fractional distillation is recommended. The fraction collected at the boiling point of bromobenzene (approximately 156°C) will yield the purified product.[4][8]

| Purification Step | Description | Boiling Point/Conditions | Reference |

| Initial Distillation | To separate from benzene and high-boiling residues. | 145-170°C | [4] |

| Redistillation | To obtain the pure product fraction. | 156-158°C | [4] |

| Isotopic Purity | Final product purity. | ≥99% atom D | [4][10] |

Conclusion

The synthesis of this compound can be effectively achieved through either electrophilic bromination of benzene-d6 or a catalyzed H-D exchange on bromobenzene. The choice of method may depend on the availability and cost of starting materials, with the bromination of benzene-d6 being a more direct and commonly cited route. Rigorous purification involving washing, extraction, and fractional distillation is essential to obtain a final product with high chemical and isotopic purity suitable for demanding applications in research and development. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and purification of this important deuterated compound.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]

- 3. clearsynthdeutero.com [clearsynthdeutero.com]

- 4. rsc.org [rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Bromobenzene [designer-drug.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Manufacturer - Quality Pentadeuterobromobenzene,4165-57-5,this compound| UIV Chem [riyngroup.com]

Solubility of Bromobenzene-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromobenzene-d5 (Pentadeuterobromobenzene), a deuterated analog of bromobenzene. Given the limited availability of precise quantitative solubility data for this specific isotopologue, this document synthesizes qualitative information, provides solubility data for its non-deuterated counterpart, Bromobenzene, as a close proxy, and outlines a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, like its non-deuterated form, is a relatively nonpolar aromatic compound. This characteristic dictates its high solubility in nonpolar organic solvents and its insolubility in polar solvents like water. The substitution of hydrogen with deuterium atoms generally has a minimal effect on the solubility properties of a molecule.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, its solubility is expected to be very similar to that of Bromobenzene. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent | Formula | Polarity | Solubility of this compound | Solubility of Bromobenzene (as a proxy) |

| Water | H₂O | High | Insoluble[1][2] | 0.45 g/L at 30 °C[3] |

| Ethanol | C₂H₅OH | Polar | Soluble[2] | 10.4 g/100 g at 25 °C[4] |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[5] | 71.3 g/100 g at 25 °C[4] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble[2] | Miscible |

| Benzene | C₆H₆ | Nonpolar | Soluble | Very soluble[4] |

| Chloroform | CHCl₃ | Low | Slightly Soluble[6] | Miscible |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Slightly Soluble[6] | Miscible |

| Methanol | CH₃OH | Polar | Slightly Soluble[6] | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Miscible |

| Toluene | C₇H₈ | Nonpolar | Soluble | Miscible |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample solutions using a suitable analytical method (e.g., HPLC or GC).

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the described experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | 4165-57-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4165-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Bromobenzene-d5 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Bromobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆D₅Br) is a deuterated form of bromobenzene in which the five hydrogen atoms on the phenyl ring have been isotopically substituted with deuterium.[1] This stable isotope labeling makes it an invaluable tool in a variety of scientific disciplines. It is frequently utilized as a non-protonated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard for quantitative mass spectrometry, and as a key starting material in the synthesis of other deuterated compounds.[1][2] The integrity and purity of this compound are paramount for the accuracy and reproducibility of experimental outcomes.

This technical guide provides a comprehensive overview of the chemical stability of this compound, outlines recommended storage conditions, and details best practices for its handling and purity assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.

| Property | Value |

| Molecular Formula | C₆D₅Br |

| Molecular Weight | 162.04 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 156 °C[3] |

| Melting Point | -31 °C[3] |

| Density | 1.539 g/mL at 25 °C |

| Flash Point | 51 °C[3] |

| Solubility | Insoluble in water; soluble in many organic solvents. |

| Isotopic Purity | Typically ≥99 atom % D |

Stability of this compound

Under normal ambient and anticipated storage and handling conditions of temperature and pressure, this compound is a stable material.[3] However, its stability can be compromised by exposure to specific environmental factors.

Factors Affecting Stability

-

Light: Exposure to light, particularly in the ultraviolet spectrum, can initiate photochemical reactions that may lead to the degradation of the compound. It is advisable to store this compound in containers that are resistant to light.

-

Moisture: This compound is hygroscopic and can readily absorb moisture from the atmosphere.[4] The presence of water may result in hydrolysis and other degradative reactions, and can introduce protonated impurities that interfere with NMR analysis.

-

Air (Oxygen): While generally stable in the presence of air, prolonged exposure, especially when combined with light or heat, can lead to slow oxidation. For long-term storage, an inert atmosphere is recommended.

-

Temperature: Elevated temperatures can accelerate the rate of degradation. As a flammable liquid, it must be stored away from heat, sparks, and open flames.[3]

-

Incompatible Materials: this compound can undergo violent reactions with strong oxidizing agents, perchlorates, and nitric acid.[3] It is also incompatible with rubber and various plastics.[3]

Potential Degradation Pathways

Although specific kinetic studies on the degradation of this compound are not widely available, potential degradation pathways can be inferred from the known chemistry of bromobenzenes. These may include:

-

Photodecomposition: Ultraviolet radiation can induce the cleavage of the carbon-bromine bond, generating radical species that can subsequently participate in a variety of secondary reactions.

-

Hydrolysis: The reaction with water, though typically slow, can lead to the formation of phenol-d5 and hydrobromic acid.

-

Oxidation: Interaction with atmospheric oxygen, which can be accelerated by light or heat, may result in the formation of various oxygenated byproducts.

Recommended Storage Conditions

Adherence to proper storage protocols is essential for preserving the purity and stability of this compound. The following table provides a summary of recommended storage conditions based on safety data sheets and supplier guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or under refrigeration (2-8°C). Keep cool. | To minimize the rates of degradation and evaporation. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon. | To prevent oxidation and reactions with atmospheric moisture.[1] |

| Container | Use tightly sealed, light-resistant containers like amber glass bottles or vials. For larger quantities, High-Density Polyethylene (HDPE) carboys and stainless steel drums are suitable. | To provide protection from light, moisture, and air, and to prevent leakage.[1] |

| Location | Store in a cool, dry, and well-ventilated area, away from sources of ignition. | To ensure both safety and the stability of the compound.[3] |

| Handling | All handling should be performed in a well-ventilated area. Containers and receiving equipment should be grounded and bonded to prevent static discharge. | To prevent the inhalation of vapors and to mitigate ignition risks. |

Experimental Protocols for Purity and Stability Assessment

Routine assessment of the purity of this compound is critical, particularly for its use in sensitive analytical applications. The following are generalized protocols for common analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly effective technique for determining the purity of volatile compounds such as this compound and for the identification of any volatile impurities.

Methodology:

-

Instrument: A standard Gas Chromatography-Mass Spectrometry system.

-

Column: A capillary column of non-polar or medium polarity (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium, maintained at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph.

-

GC Program: A temperature gradient program is employed to separate the components of the sample. For instance, an initial temperature of 50°C is held for 2 minutes, followed by a temperature ramp to 250°C at a rate of 10°C/min.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of 35-300.

-

Data Analysis: The purity is calculated based on the area percentage of the this compound peak in the resulting chromatogram. The mass spectrum of the primary peak should correspond to the known fragmentation pattern of this compound, and the mass spectra of any minor peaks can be used to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Impurity Profiling

NMR spectroscopy is a principal method for evaluating the isotopic purity of this compound and for the detection of protonated impurities.

Methodology:

-

Instrument: A high-resolution NMR spectrometer.

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent that does not exhibit signals that overlap with the regions where impurities are expected to appear (e.g., acetone-d6 or chloroform-d).

-

¹H NMR: A standard proton NMR spectrum is acquired. A high level of isotopic purity is confirmed by the absence or minimal presence of signals in the aromatic region. Any residual proton signals from the solvent or other impurities can be quantified by comparison to an internal standard.

-

¹³C NMR: A carbon-13 NMR spectrum can provide valuable information regarding the carbon skeleton and assist in the identification of any impurities.

-

Quantitative NMR (qNMR): For the precise determination of isotopic purity, qNMR can be utilized with a certified internal standard.

Karl Fischer Titration for Water Content

Given the hygroscopic nature of this compound, the determination of its water content is an important quality control measure.

Methodology:

-

Instrument: A Karl Fischer titrator, either coulometric or volumetric.

-

Sample Preparation: A known quantity of this compound is injected directly into the titration cell.

-

Titration: The instrument automatically titrates the water present in the sample with the Karl Fischer reagent.

-

Data Analysis: The water content is reported as a percentage by weight. A low water content is indicative of proper handling and storage.[1]

Visualization of Stability and Storage Logic

The following diagram illustrates the logical relationship between appropriate storage conditions and the resulting stability of this compound.

Caption: Logical flow for maintaining this compound stability.

Conclusion

The stability of this compound is of utmost importance for its successful application in research and development. By adhering to the storage and handling protocols detailed in this guide, researchers can effectively minimize degradation and maintain the high purity of this compound. The use of routine analytical testing, including methods such as GC-MS, NMR, and Karl Fischer titration, is strongly recommended to verify the quality of this compound, especially when it has been stored for an extended period or is intended for use in highly sensitive applications. While quantitative data on its degradation kinetics are limited, the principles outlined herein provide a solid framework for preserving the integrity of this significant deuterated compound.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Bromobenzene D5, CAS No. 4165-57-5 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bromobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for Bromobenzene-d5 (C₆D₅Br), a deuterated aromatic compound with significant applications in synthetic chemistry and pharmaceutical research. Understanding the unique properties and potential hazards of this reagent is paramount for ensuring laboratory safety and experimental success. This document outlines its key characteristics, safe handling protocols, and emergency procedures, offering a vital resource for professionals working with this compound.

Section 1: Chemical and Physical Properties

This compound, also known as pentadeuterobromobenzene, is a deuterated analog of bromobenzene.[1] The substitution of hydrogen with deuterium atoms imparts a greater molecular weight and can influence reaction kinetics, making it a valuable tool in mechanistic studies and as a stable-label internal standard in analytical chemistry.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 4165-57-5 | [1][4][5][6][7] |

| Molecular Formula | C₆D₅Br | [1] |

| Molecular Weight | 162.04 g/mol | [1][8] |

| Appearance | Colorless liquid | [5][8][9] |

| Odor | Characteristic | [5] |

| Melting Point | -31 °C | [5][8] |

| Boiling Point | 156 °C | [5] |

| 53 °C at 23 mmHg | [9][10] | |

| Density | 1.539 g/mL at 25 °C | [8][10] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [9] |

| Refractive Index | n20/D 1.5585 | [10][11] |

| Solubility | Insoluble in water. | [10] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is crucial for safe handling. The primary hazards associated with this compound are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor.[1][4][5][6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[7] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[1][4][5] |

| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed.[6][11] |

Hazard Pictograms:

-

GHS02: Flame (Flammable)[5]

-

GHS07: Exclamation Mark (Skin and eye irritation)[5]

-

GHS09: Environment (Hazardous to the aquatic environment)[5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

-

Eye Protection: Safety goggles with side shields or a face shield.[5][7][12]

-

Hand Protection: Chemically resistant gloves (e.g., tested according to EN 374).[5][6][7][12] It is recommended to check the breakthrough time of the glove material with the supplier.[5]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][5][6][11][12] Use explosion-proof electrical, ventilating, and lighting equipment.[4][6][7][11][12] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[4][6][7][11][12]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7][12] Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6][7][11][12] Protect from sunlight.[6][12] It is recommended to store it under an inert atmosphere as it is hygroscopic.[7]

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Section 4: Experimental Applications and Protocols

This compound is a versatile reagent in organic synthesis and analytical chemistry. Its primary applications include:

-

Palladium-Catalyzed Reactions: Used as a labeled substrate to probe reaction mechanisms.[10]

-

Grignard Reagent Synthesis: Preparation of the corresponding deuterated Grignard reagent for use in synthesis.[10]

-

NMR Solvent: Employed as a solvent in NMR spectroscopy to avoid proton signals from the solvent.[8]

-

Drug Development: In the pharmaceutical industry, deuterated compounds like this compound are used to synthesize deuterated drug molecules.[8] Deuteration can improve a drug's metabolic stability, increase its half-life, and reduce the formation of toxic metabolites.[2][8][13]

While specific, detailed experimental protocols are highly dependent on the nature of the research, a general protocol for a common application, such as a Suzuki coupling reaction, would involve the careful handling of this compound as the aryl halide source under inert atmosphere conditions, following the safety precautions outlined in this guide.

The following diagram illustrates the decision-making process for responding to an accidental spill of this compound.

Section 5: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[5] If skin irritation occurs, consult a physician.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[5][6] Seek immediate medical attention.[1]

Fire-Fighting Measures

This compound is a flammable liquid.[1][4][5][6][7]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][12]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5][6][12]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6][7][12] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[6][7][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4][6] Ensure adequate ventilation.[7] Remove all sources of ignition.[7] Wear appropriate personal protective equipment.[4][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1][5] Avoid release to the environment.[5]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[4][7] Use spark-proof tools and explosion-proof equipment.[7]

Section 6: Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] It is classified as causing skin irritation and may be harmful if swallowed.[4][6][7][11] Inhalation may cause symptoms such as vertigo, headache, and narcosis.[5]

Ecological Information

This compound is toxic to aquatic life with long-lasting effects.[1][5] It is important to prevent its release into the environment. The n-octanol/water partition coefficient (log KOW) is 2.99 at 20 °C, suggesting it does not significantly bioaccumulate.[5]

Conclusion

This compound is an invaluable tool in modern chemical and pharmaceutical research. However, its flammable and irritant properties necessitate a diligent and informed approach to its handling. By adhering to the safety protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can safely harness the full potential of this important deuterated compound. This guide serves as a foundational resource, and it is imperative that all personnel consult the specific Safety Data Sheet provided by their supplier before commencing any work.

References

- 1. armar-europa.de [armar-europa.de]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. sds.chemdox.com [sds.chemdox.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. fishersci.com [fishersci.com]

- 8. Deuterated Bromobenzene (this compound) and its applications - Mesbah Energy [irisotope.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | 4165-57-5 [chemicalbook.com]

- 11. sds.chemdox.com [sds.chemdox.com]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to High-Purity Bromobenzene-d5 for Researchers and Drug Development Professionals

An in-depth exploration of commercial suppliers, quality control methodologies, and key applications of deuterated bromobenzene in scientific research.

This technical guide provides a comprehensive overview of high-purity Bromobenzene-d5, a deuterated aromatic compound essential for a range of applications, from pharmaceutical development to materials science. This document details the commercial landscape of its suppliers, outlines rigorous experimental protocols for its quality control and use, and explores its role in modern research.

Commercial Availability and Purity Specifications

High-purity this compound is available from several reputable chemical suppliers. The primary specifications for researchers are isotopic purity (typically expressed as atom percent deuterium, atom % D) and chemical purity. Below is a comparative summary of the offerings from leading suppliers.

| Supplier | Product Name/Number | Isotopic Purity (atom % D) | Chemical Purity | Notes |

| Sigma-Aldrich | This compound | ≥99%[1][2] | ≥99% (CP)[1][2] | Reagent grade, suitable for electronics and pharmaceutical applications.[1][2] |

| This compound | 99.5%[3] | 99% (CP) | Suitable for NMR applications. | |

| Cambridge Isotope Laboratories, Inc. | Bromobenzene-d₅ (D, 99%) | 99% | 98%[4] | Used as a starting material for organic synthesis, in the manufacture of deuterated APIs, electronic components, and OLED displays, and as an NMR solvent.[4] |

| Bromobenzene (D₅, 99.5%) | 99.5% | 99% | Suitable for NMR applications. | |

| ZEOtope | This compound 99%D Synthesis Grade | 99.00% (mol) | 99.0% (w, by GC) | Raw material for synthetic applications.[5] |

| This compound 99.5%D | 99.50% (mol) | 99.0% (w, by GC) | Used as an NMR solvent and in the electronics industry, particularly for OLEDs.[5] | |

| UIV Chem | This compound | ≥99% (Isotopic Purity by NMR)[6] | ≥99%[6] | Used as an analytical reagent in laboratory R&D and chemical medicine development.[6] |

| Simson Pharma Limited | Bromobenzene D5 | Not specified | High quality, accompanied by a Certificate of Analysis. | Manufacturer and exporter of pharmaceutical standards.[7] |

| Santa Cruz Biotechnology, Inc. | This compound | Not specified | High purity for research use. | Specialty chemical for proteomics research.[8] |

Synthesis and Manufacturing

The industrial synthesis of high-purity this compound typically involves the bromination of benzene-d6. A common method is the electrophilic aromatic substitution reaction where benzene-d6 is treated with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.[9] The reaction proceeds as follows:

C₆D₆ + Br₂ --(FeBr₃)--> C₆D₅Br + DBr

Alternative laboratory-scale synthesis may involve the reaction of bromobenzene with a deuterium source, such as deuterium water (D₂O), in the presence of a platinum-on-carbon catalyst.[10]

Quality Control and Analytical Protocols

Ensuring the high purity of this compound is critical for its applications. The primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotopic Purity Determination by GC-MS

Objective: To determine the isotopic enrichment of this compound.

Methodology: Gas chromatography coupled with mass spectrometry can effectively separate and quantify deuterated compounds from their non-deuterated counterparts.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Internal Standard: While not always necessary for isotopic purity determination, a non-deuterated bromobenzene standard can be used for retention time comparison.

-

GC-MS Parameters:

-

GC Column: A nonpolar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.

-

Injection: 1 µL of the sample solution is injected in split mode.

-

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the molecular ions of this compound (m/z 162) and any residual protonated bromobenzene (m/z 157).

-

-

Data Analysis: The isotopic purity is calculated from the relative abundances of the molecular ion peaks corresponding to the deuterated and non-deuterated species in the mass spectrum.

Chemical Purity and Structural Verification by NMR Spectroscopy

Objective: To confirm the chemical structure and assess the chemical purity of this compound.

Methodology: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and purity assessment. For deuterated compounds, ²H (Deuterium) NMR is also highly informative.

Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have overlapping signals with the analyte.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum. Due to the high deuteration level, the proton signals from this compound will be very small. These residual signals can be integrated to quantify the amount of non-deuterated impurity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show the characteristic signals for the carbon atoms of the bromophenyl group. The presence of any additional signals would indicate chemical impurities.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum. This will show a signal corresponding to the deuterium atoms on the benzene ring, confirming the deuteration.

-

-

Data Analysis: The chemical purity is determined by comparing the integration of the analyte signals to those of any identified impurities in the ¹H and ¹³C NMR spectra.

Key Applications in Research and Development

High-purity this compound is a versatile tool with significant applications in various scientific fields.

Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative analysis by LC-MS and GC-MS due to their similar chemical and physical properties to their non-deuterated counterparts, but with a distinct mass.[11]

Experimental Workflow for using this compound as an Internal Standard:

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The metabolism of bromobenzene has been extensively studied as a model for xenobiotic-induced hepatotoxicity.[12] It is metabolized by cytochrome P450 enzymes to reactive intermediates, such as epoxides, which can lead to cellular damage.[12] While specific studies on the signaling pathways affected by this compound are limited, the general pathways of bromobenzene toxicity involve oxidative stress and glutathione depletion.

Simplified Metabolic Activation and Detoxification Pathway of Bromobenzene:

Organic Light-Emitting Diodes (OLEDs)

In materials science, deuterated organic materials, including derivatives of this compound, are used in the manufacturing of OLEDs to enhance their stability and lifespan.[5] The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to improved device performance and longevity.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals. Its commercial availability from a range of suppliers with well-defined purity specifications allows for its confident use in sensitive analytical techniques and as a building block in the synthesis of complex molecules. The detailed experimental protocols provided in this guide for quality control and key applications will aid researchers in obtaining reliable and reproducible results. As research in deuterated compounds continues to expand, the importance of high-purity reagents like this compound will undoubtedly grow.

References

- 1. 溴苯d5 reagent grade, ≥99 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. ブロモベンゼン-d5 reagent grade, ≥99 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Brombenzol-d5 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]

- 5. This compound | ZEOTOPE [zeotope.com]

- 6. riyngroup.com [riyngroup.com]

- 7. Bromobenzene | CAS No- 108-86-1 | Simson Pharma Limited [simsonpharma.com]

- 8. scbt.com [scbt.com]

- 9. exsyncorp.com [exsyncorp.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nebiolab.com [nebiolab.com]

- 12. The contribution of bromobenzene to our current understanding of chemically-induced toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Bromobenzene-d5 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzene-d5, the pentadeuterated isotopologue of bromobenzene, is a versatile and valuable building block in modern organic synthesis. Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium atoms, make it an indispensable tool for researchers in pharmaceuticals, materials science, and mechanistic studies. This technical guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

The primary utility of this compound lies in its ability to introduce a deuterated phenyl group into a target molecule. This isotopic labeling is crucial for a variety of applications, including:

-

Metabolic and Pharmacokinetic Studies: Deuteration can alter the metabolic fate of a drug molecule by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.[1]

-

Mechanistic Elucidation: The kinetic isotope effect can be a powerful tool to probe the rate-determining step of a chemical reaction. By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can gain insights into which bonds are broken or formed in the slowest step of the reaction.[2]

-

Quantitative Analysis: this compound and its derivatives serve as excellent internal standards in mass spectrometry-based quantitative analysis. Their chemical similarity to the non-deuterated analytes ensures comparable ionization and fragmentation behavior, while the mass difference allows for clear differentiation and accurate quantification.[1]

-

Advanced Materials: In materials science, particularly in the field of organic light-emitting diodes (OLEDs), deuteration of organic components can lead to enhanced device stability and longevity.[3][4]

This guide will delve into the practical aspects of using this compound in several key synthetic transformations, including Grignard reactions and palladium-catalyzed cross-coupling reactions.

Core Synthetic Applications

Grignard Reaction: Formation of Phenyl-d5-magnesium Bromide

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenyl-d5-magnesium bromide. This deuterated organometallic species is a potent nucleophile and a strong base, enabling the introduction of the pentadeuterated phenyl group into a wide array of electrophiles.[5]

Experimental Protocol: Synthesis of Benzoic-d5 Acid

This protocol details the synthesis of benzoic-d5 acid via the Grignard reaction of this compound with carbon dioxide.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 162.04 | 3.93 g (2.55 mL) | 0.0242 mol |

| Magnesium Turnings | 24.31 | 0.65 g | 0.0267 mol |

| Anhydrous Diethyl Ether | 74.12 | 25 mL | - |

| Dry Ice (solid CO₂) | 44.01 | ~10 g | ~0.23 mol |

| 6 M Hydrochloric Acid | 36.46 | 20 mL | - |

| Diethyl Ether (for extraction) | 74.12 | 3 x 20 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~2 g | - |

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Initiation of Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Addition of this compound: Add a solution of this compound in 10 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Carbonation: Cool the reaction mixture in an ice bath. Cautiously add crushed dry ice to the flask. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

-

Work-up: After the excess dry ice has sublimed, slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude benzoic-d5 acid. The product can be further purified by recrystallization from water.

Expected Yield: Based on similar non-deuterated reactions, a yield of 70-85% can be expected.

Visualization of Grignard Reaction Workflow:

Palladium-Catalyzed Cross-Coupling Reactions